SRN-927
Description
Overview of Estrogen Receptor Alpha (ERα) as a Therapeutic Target
Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a well-established therapeutic target in oncology, particularly in breast cancer. nih.govnih.govascopubs.org Approximately 70% of breast cancers express ERα, making them dependent on estrogen signaling for growth and survival. ascopubs.orgnih.gov When estrogen binds to ERα, the receptor is activated, leading to a cascade of events that promotes cell proliferation. conference-correspondent.com Therefore, blocking this signaling pathway is a cornerstone of treatment for ER-positive (ER+) breast cancers. nih.govbioscientifica.com The pivotal role of ERα in cancer progression has made it the single most important therapeutic target in breast cancer for over three decades. nih.gov
Evolution of Endocrine Therapies and the Rationale for SERD Development
The development of endocrine therapies has been an evolutionary process, with each new class of drugs aiming to overcome the limitations of its predecessors. The journey began with Selective Estrogen Receptor Modulators (SERMs) and Aromatase Inhibitors (AIs), which have been effective but are not without their challenges. nih.govhematologyandoncology.net
SERMs, such as tamoxifen (B1202), function by competitively binding to the estrogen receptor, acting as antagonists in breast tissue to block estrogen's effects. hematologyandoncology.netgoodrx.com However, a significant limitation of SERMs is their mixed agonist and antagonist profile. survivornet.comyoutube.com This means that while they block estrogen activity in breast cells, they can mimic estrogen's effects in other tissues, such as the endometrium. nih.govwikipedia.org This agonist activity is associated with an increased risk of endometrial cancer and thromboembolic events. nih.govclevelandclinic.org Furthermore, a major clinical challenge with SERMs is the development of therapeutic resistance, where the cancer cells no longer respond to the treatment. nih.gov
The development of SERDs was driven by the need to overcome the shortcomings of SERMs. tandfonline.com Unlike SERMs that merely block the estrogen receptor, SERDs bind to the receptor and induce a conformational change that marks it for destruction by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. wikipedia.orgpatsnap.compatsnap.com This degradation of the receptor offers several key advantages:
Complete Antagonism: By eliminating the receptor, SERDs provide a more comprehensive blockade of estrogen signaling, functioning as pure antagonists without the partial agonist effects seen with SERMs. survivornet.com
Overcoming Resistance: SERDs can be effective in treating cancers that have developed resistance to other endocrine therapies, including those with mutations in the ESR1 gene that can lead to constitutive, estrogen-independent receptor activity. ascopubs.orgsurvivornet.com
Sustained Anti-Tumor Activity: The degradation of the ER leads to a more profound and durable suppression of tumor growth. tandfonline.com
SRN-927 (GDC-0927) within the Landscape of Next-Generation SERDs
This compound, also known as GDC-0927, emerged as a potent, non-steroidal, orally bioavailable SERD. medchemexpress.comcancer.gov It was developed to improve upon the first-generation SERD, fulvestrant (B1683766), which has limitations such as poor oral bioavailability requiring intramuscular injection, and earlier oral SERDs like GDC-0810. tandfonline.comresearchgate.net The design of GDC-0927 focused on optimizing the degradation of ERα to achieve a more potent and complete suppression of ER signaling. tandfonline.comnih.gov
Preclinical studies demonstrated that GDC-0927 induced tumor regression in ER+ breast cancer xenograft models, including those resistant to tamoxifen. medchemexpress.comnih.gov A first-in-human Phase I study (NCT02316509) in postmenopausal women with ER+/HER2- metastatic breast cancer showed that GDC-0927 was generally well-tolerated and demonstrated evidence of target engagement and preliminary antitumor activity. nih.govnih.govaacrjournals.org
However, the development of GDC-0927 was ultimately discontinued (B1498344). tandfonline.comresearchgate.netelgenelim.com The decision was not due to safety concerns but was based on the totality of clinical data, which revealed poor oral exposure and a consequently high pill burden for patients. tandfonline.comresearchgate.netnih.gov Despite its discontinuation, the research and clinical data from GDC-0927 have provided valuable insights for the continued development of the SERD landscape, contributing to the evolution of newer generation oral SERDs with improved pharmacokinetic properties. tandfonline.comnih.gov
Research Findings on this compound (GDC-0927)
| Aspect | Finding | Source |
| Mechanism of Action | Binds to the estrogen receptor, induces a conformational change, and leads to the receptor's degradation via the proteasome system. | cancer.gov |
| Development Goal | To be a more potent, orally bioavailable SERD compared to fulvestrant and earlier oral SERDs like GDC-0810. | tandfonline.com |
| Preclinical Activity | Demonstrated tumor regression in tamoxifen-resistant breast cancer xenograft models. | nih.gov |
| Clinical Trial | Phase I study (NCT02316509) in postmenopausal women with ER+/HER2- metastatic breast cancer. | nih.govgenentech-clinicaltrials.com |
| Clinical Trial Outcomes | Showed preliminary evidence of antitumor activity and was well-tolerated. | nih.govaacrjournals.org |
| Reason for Discontinuation | Poor oral bioavailability and high pill burden. | tandfonline.comresearchgate.net |
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRN927; SRN 927; SRN-927. |
Origin of Product |
United States |
Preclinical Discovery and Structural Optimization of Srn 927
Design Principles for Enhanced ERα Degradation and Antagonism
The primary design principle behind SRN-927 was to achieve superior ERα degradation and antagonism compared to existing therapies. Researchers aimed to identify SERDs that not only effectively bound to ERα but also induced its complete proteasomal degradation, thereby preventing ER-mediated signaling. A key strategy involved refining the side-chain substitution of ER modulators to enhance their degradative properties. The goal was to develop an orally bioavailable compound that could offer more consistent and complete suppression of ER signaling, moving beyond the limitations of compounds like GDC-0810, which possessed an acrylic acid moiety. nih.gov
Key Structural Features and Their Contribution to Activity
This compound's potent activity is attributed to specific, optimized structural features.
Chromene Core Scaffold
This compound is characterized by a central chromene core, a scaffold commonly found in various natural products. This core serves as the fundamental framework to which an amine-based side chain is appended, crucial for its interaction with the estrogen receptor.
Structure-Activity Relationship (SAR) Studies Leading to this compound Identification
The identification of this compound was the result of extensive structure-activity relationship (SAR) studies, driven by the objective of optimizing ERα degradation.
Systematic Refinement of ER Modulators
SAR studies utilized in-cell western assays to measure ERα levels in MCF-7 breast cancer cells, providing a high-throughput format for assessing compound potency and maximal activity. Researchers systematically refined a series of ER modulators by making subtle structural changes to the side chain of the chromene scaffold. These refinements led to substantial improvements in ERα degradation efficacy. For instance, the introduction of an (R)-3-methyl-substituent on the pyrrolidine (B122466) of a precursor compound (17a) resulted in a notable increase in ERα degradation efficacy from 75% to 89%. Further exploration revealed that replacing phenol (B47542) groups with other substituents often reduced degradation efficacy, and attempts to replace the 3'-hydroxyl group with fluorine, heterocycles, cycloalkyl, or alkyl moieties typically failed to improve metabolic stability or even reduced potency. The eventual separation of the active isomer with the fluoromethyl azetidine (B1206935) side chain (referred to as compound 12e in some studies) yielded GDC-0927 (this compound) with low nanomolar potency.
Comparative Analysis with Earlier Generations of SERDs (e.g., GDC-0810)
This compound was specifically developed to surpass the performance of earlier SERDs, such as GDC-0810 (also known as Brilanestrant). GDC-0810, a non-steroidal, orally bioavailable SERD, was itself identified through prospective optimization of ERα degradation, antagonism, and pharmacokinetic properties. However, this compound demonstrated superior ERα degradation capacity and greater potency in inhibiting the proliferation of various ER-positive cell lines compared to GDC-0810. nih.gov A key structural difference lies in this compound's departure from the acrylic acid moiety present in GDC-0810, which contributed to this compound's increased potency and more consistent, complete suppression of ER signaling. nih.gov
Comparative preclinical data highlights these improvements:
Table 1: Comparative ERα Degradation Efficacy and Proliferation Inhibition
| Compound | ERα Degradation Efficacy (MCF-7 cells) | MCF-7 Proliferation IC₅₀ | Uterine Agonist Activity (Rat Uterine Assays) |
| This compound (GDC-0927) | 97% nih.gov | < 0.5 nM (for related compounds 20c, 20d) | No nih.gov |
| GDC-0810 | 91% | Nanomolar potency, similar to fulvestrant (B1683766) | Yes (mild estrogenic activity) |
| Fulvestrant | Robust degradation | Nanomolar potency | No |
This compound was also shown to induce ERα conformations distinct from those induced by fulvestrant and 4-hydroxytamoxifen (B85900), suggesting a unique mechanism of action. Furthermore, this compound achieved greater suppression of ER transcriptional activity and stronger antiproliferative activity in vitro, and superior antitumor activity in vivo in patient-derived xenograft (PDX) models, when compared to GDC-0810.
Table 2: Comparative Antitumor Activity in Preclinical Models
| Compound | In vitro ER Degradation Capacity vs. GDC-0810 | In vitro Proliferation Inhibition vs. GDC-0810 | In vivo Antitumor Activity vs. GDC-0810 (PDX models) |
| This compound (GDC-0927) | Greater nih.gov | Greater nih.gov | Greater |
Molecular and Cellular Mechanisms of Srn 927 Action
Selective Binding and Affinity for Estrogen Receptor Alpha (ERα)
SRN-927 demonstrates high selectivity and potent affinity for the estrogen receptor alpha (ERα), a key nuclear hormone receptor implicated in the growth of various cancers, particularly breast cancer. medkoo.comcancer.govnih.gov
Interaction with Wild-Type ERα
This compound binds effectively to wild-type ERα, acting as a complete antagonist. This binding is characterized by low nanomolar potency, leading to robust inhibition of ERα activity. For instance, this compound has an IC50 of 0.1 nM for ER-α degradation and an Emax of 97% for ER-α degradation efficacy. In MCF-7 breast cancer cell proliferation assays, it exhibits an IC50 of 0.1 nM. probechem.comnih.gov
Table 1: Key In Vitro Activities of this compound
| Activity | Value | Reference |
| ER-α Degradation (IC50) | 0.1 nM | probechem.com |
| ER-α Degradation (Emax) | 97% | probechem.comnih.gov |
| ER-α Activity Inhibition (IC50) | 0.2 nM | medchemexpress.commedchemexpress.com |
| MCF-7 Cell Proliferation (IC50) | 0.1 nM / 0.21 nM* | probechem.commedchemexpress.com |
*Note: The IC50 for MCF-7 cell proliferation is reported as 0.1 nM probechem.com and 0.21 nM for this compound Racemate medchemexpress.com.
Engagement with Mutant ERα Variants (e.g., ESR1 Y537S)
Estrogen receptor 1 (ESR1) mutations, such as Y537S and D538G, are frequently acquired in ER-positive breast cancers, particularly after prolonged endocrine therapy, and contribute to resistance by enabling constitutive, ligand-independent ER activation. researchgate.nettandfonline.comumw.edu.pl this compound, as a SERD, has demonstrated significant activity in the context of these ESR1 mutations. Unlike some selective estrogen receptor modulators (SERMs) that may show reduced efficacy against such mutations, SERDs are generally effective in overcoming resistance conferred by ESR1 mutations. researchgate.netresearchgate.net The development of this compound aimed to address these resistance mechanisms, highlighting its potential in treating tumors with activated ESR1 mutants. researchgate.nettandfonline.com
Conformational Changes Induced in ERα
Upon binding, this compound induces specific conformational changes in the ERα protein. These alterations are crucial for its mechanism as a degrader. The structural design of this compound, featuring a chromene core linked to a fluoromethyl-substituted azetidine (B1206935) side chain, is optimized to maximize ERα degradation. nih.gov Research indicates that the ERα conformations induced by this compound are distinct from those induced by other ER-targeting agents, such as the SERM 4-hydroxytamoxifen (B85900) or the SERD fulvestrant (B1683766). This unique conformational shift is directly linked to its ability to facilitate receptor degradation. nih.gov
Ubiquitin-Proteasome System-Mediated ERα Degradation Pathway
A hallmark of this compound's action is its ability to induce the degradation of ERα, a process primarily mediated by the ubiquitin-proteasome system. medkoo.comcancer.govroche.com
Mechanism of Receptor Downregulation
This compound's binding to ERα leads to a conformational change that marks the receptor for ubiquitination. Ubiquitination is a post-translational modification where ubiquitin molecules are attached to the target protein, signaling it for degradation by the 26S proteasome. This process effectively reduces the steady-state levels of ERα within the cell, leading to a robust downregulation of the receptor. This mechanism is similar to that observed with other SERDs like fulvestrant, where proteasome inhibitors (e.g., MG132) can block the depletion of ERα induced by the compound. nih.gov The high efficacy of this compound in inducing ERα degradation, with an Emax of 97%, underscores its potent ability to downregulate the receptor. probechem.comnih.gov
Impact on ER-Mediated Transcriptional Activity and Signaling Pathways
By inducing ERα degradation, this compound profoundly impacts ER-mediated transcriptional activity and associated signaling pathways. The reduction in ERα protein levels prevents the receptor from binding to estrogen response elements on DNA, thereby inhibiting the transcription of ER-regulated genes. medkoo.comcancer.gov
This compound functions as a complete ER antagonist, effectively inhibiting estradiol (B170435) (E2)-mediated transcriptional activation of ER reporter constructs. nih.govnih.gov This inhibition of ER-mediated signaling is critical for its anti-proliferative effects on ER-expressing cancer cells, as demonstrated by its ability to reduce the viability of MCF-7 cells. medkoo.comcancer.govmedchemexpress.com Furthermore, in preclinical models, this compound has shown efficacy in inducing tumor regression and significantly reducing intratumoral ER-α levels in tamoxifen-resistant breast cancer xenograft models. probechem.comnih.gov The compound also exhibits good selectivity against other nuclear hormone receptors, showing no significant agonist or antagonist activity on glucocorticoid, mineralocorticoid, progesterone-A, and progesterone-B receptors, which suggests a targeted action on ERα. nih.gov
Cellular Effects in ER-Positive Models
This compound exerts its therapeutic effects primarily within ER-positive cellular contexts, demonstrating a comprehensive inhibition of cancer cell growth and viability. Its mechanism involves the specific targeting and degradation of the estrogen receptor, thereby disrupting the proliferative signals that drive ER-positive breast cancer. wikipedia.org
In Vitro Inhibition of Cell Proliferation (e.g., MCF-7 cell lines)
This compound exhibits potent antiproliferative activity against human ER-positive breast cancer cell lines, notably MCF-7 cells. Research findings indicate that this compound is highly effective in inhibiting the proliferation of these cells in vitro. Specifically, this compound (identified as compound 17ha in some studies) demonstrated an IC50 value of 0.1 nM in MCF-7 proliferation assays. nih.govprobechem.com This potency is notable when compared to other established endocrine therapies, such as fulvestrant, which has an IC50 of 1.5 nM in MCF-7 cell growth inhibition. wikidata.org
The antiproliferative efficacy of this compound and related compounds in MCF-7 cells is summarized in the table below:
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound (17ha) | MCF-7 | Proliferation | 0.1 | nih.govprobechem.com |
| Fulvestrant | MCF-7 | Cell Growth | 1.5 | wikidata.org |
| 20c (related compound) | MCF-7 | Proliferation | < 0.5 | nih.gov |
| 20d (related compound) | MCF-7 | Proliferation | < 0.5 | nih.gov |
Note: In an interactive environment, this table would allow for sorting and filtering based on different parameters.
Assessment of Intracellular ERα Protein Levels via In-Cell Western Assays
A crucial aspect of evaluating SERD compounds like this compound is the assessment of their ability to degrade intracellular ERα protein levels. In-cell Western assays have been extensively utilized for this purpose, providing a robust method to quantify ERα degradation efficacy within breast cancer cells. nih.gov These assays were instrumental in the development and optimization of this compound, allowing for the comprehensive evaluation of its structure-activity relationship (SAR) concerning ERα degradation in MCF-7 breast cancer cells. nih.gov
This compound (compound 17ha) has demonstrated a high degree of ERα degradation efficacy, achieving 97% degradation in relevant cellular models. nih.gov This robust reduction in intracellular ERα levels is directly correlated with its potent antiproliferative activity and its ability to induce tumor regression in ER-positive breast cancer xenograft models. nih.gov
The ERα degradation efficacy of this compound is presented below:
| Compound | Cell Line | Assay | ERα Degradation Efficacy (%) | Reference |
| This compound (17ha) | MCF-7 | In-Cell Western | 97 | nih.gov |
| 5a (related compound) | MCF-7 | In-Cell Western | 91 | nih.gov |
Note: In an interactive environment, this table would allow for sorting and filtering based on different parameters.
In Vivo Preclinical Efficacy and Pharmacodynamic Studies
Antitumor Activity in Estrogen Receptor-Positive Breast Cancer Models
SRN-927 exhibits robust antitumor activity in preclinical models of ER+ breast cancer, showcasing its potential as a therapeutic agent. googleapis.com
Preclinical studies have shown that this compound induces tumor regression in ER+ breast cancer xenograft models. nih.govfishersci.camims.comwikipedia.orgdrugbank.com The compound has demonstrated dose-dependent antitumor activity in these models. citeab.com Furthermore, this compound exhibits superior antitumor activity in vivo compared to GDC-0810 in certain ER+ patient-derived xenograft (PDX) models. nih.gov
This compound consistently induces tumor regression in ER+ breast cancer patient-derived xenograft models. nih.govfishersci.camims.comwikipedia.orgdrugbank.com Its efficacy extends to both ESR1 wild-type and ESR1 mutant patient-derived xenograft models, where it demonstrates dose-dependent antitumor activity. citeab.com This suggests a broad spectrum of activity against diverse ER+ breast cancer phenotypes. citeab.com
Performance in Models of Endocrine Therapy Resistance
A critical aspect of this compound's preclinical profile is its performance against breast cancer models that have developed resistance to existing endocrine therapies. wikipedia.orgdrugbank.com
This compound has shown significant activity in tamoxifen-resistant breast cancer xenograft models. guidetopharmacology.orggoogleapis.comwikidata.org In these models, this compound induced tumor regression and achieved a robust reduction in intratumoral ER-α levels. guidetopharmacology.orgwikidata.org Research indicates that optimizing ER-α degradation efficacy is directly correlated with enhanced activity in tamoxifen-resistant breast cancer models. wikidata.org For instance, a compound with 97% ER-α degradation efficacy (identified as 17ha, which is this compound) demonstrated tumor regression, while a related compound with 91% efficacy (5a) showed inferior activity despite higher drug levels. wikidata.org
| Compound | ER-α Degradation Efficacy (%) | Activity in Tamoxifen-Resistant Xenograft Models |
|---|---|---|
| This compound | 97 | Tumor regression, robust ER-α reduction wikidata.org |
| Compound 5a | 91 | Inferior activity wikidata.org |
ESR1 mutations are a common mechanism of acquired resistance to endocrine therapy in ER+ breast cancer. dntb.gov.uacenmed.comamegroups.org Preclinical studies have shown that ESR1 ligand-binding domain (LBD) mutations can lead to constitutive ER activity and reduced sensitivity to traditional ER antagonists like tamoxifen (B1202) and fulvestrant (B1683766). amegroups.org this compound is designed to be efficacious against these constitutively active ESR1 mutant tumors. wikipedia.orgdrugbank.com It has demonstrated dose-dependent antitumor activity in patient-derived xenograft models harboring ESR1 mutations. citeab.com This highlights this compound's potential to overcome a significant challenge in endocrine therapy resistance. citeab.com
Pharmacodynamic Biomarkers of Response in Preclinical Models
Pharmacodynamic studies are crucial for understanding the mechanism of action and predicting response to this compound. wikipedia.orgdrugbank.com Pharmacodynamic activity has been assessed using [18F]-fluoroestradiol (FES)-PET scans in preclinical models, such as the MCF7 xenograft model. googleapis.comlabsolu.cafda.gov These scans serve as a real-time biomarker for ER engagement and activity. googleapis.comlabsolu.cafda.gov Additionally, evidence of reduced ER levels and decreased Ki67 staining, a biomarker for tumor proliferation, has been observed in on-treatment biopsies from preclinical studies. drugbank.com this compound's ability to induce proteasomal degradation of the estrogen receptor is a key pharmacodynamic effect. citeab.com The ER-α degradation efficacy of this compound was also quantitatively measured using an in-cell western assay in MCF-7 breast cancer cells. wikidata.org
Reduction of Intratumoral ERα Levels
This compound has shown robust efficacy in reducing estrogen receptor alpha (ERα) levels, a critical target in hormone receptor-positive breast cancer. In in vitro ERα degradation assays using MCF-7 cell lines, this compound demonstrated high potency with an IC50 of 0.1 nM and a degradation efficiency of 97%. wikipedia.org
In in vivo preclinical models, specifically a tamoxifen-resistant breast cancer xenograft model, this compound induced robust reduction of intratumoral ERα levels, correlating with tumor regression. wikipedia.orgmims.com Furthermore, in early phase clinical studies, pharmacodynamic activity was assessed using [18F]-fluoroestradiol (FES)-PET scans. These scans revealed a complete or near-complete (greater than 90%) suppression of FES uptake to background levels, indicating a significant reduction in ER levels within tumors, including in patients with ESR1 mutations. wikipedia.org
Table 1: Summary of ERα Degradation Efficacy of this compound (GDC-0927)
| Study Type | Model/Cell Line | Metric | Result | Citation |
| In Vitro Degradation | MCF-7 cells | IC50 | 0.1 nM | wikipedia.org |
| In Vitro Degradation | MCF-7 cells | Degradation Efficiency | 97% | wikipedia.org |
| In Vivo Pharmacodynamic | Clinical (FES-PET) | Suppression of FES Uptake (ER levels) | >90% | wikipedia.org |
Suppression of Proliferation Markers (e.g., Ki67)
Beyond its direct effect on ERα degradation, this compound has also been observed to suppress markers of cellular proliferation. Ki67 is a widely recognized cellular marker for cell proliferation, present during all active phases of the cell cycle (G1, S, G2, and M) and absent in resting (G0) cells. mims.comnih.gov Its nuclear expression is routinely evaluated to assess tumor proliferation. mims.com
In on-treatment biopsies from patients receiving this compound (GDC-0927), evidence of reduced Ki67 staining was observed. wikipedia.org This reduction in Ki67 staining serves as a biomarker for decreased tumor cell proliferation, further supporting the antineoplastic activity of this compound in ER+ breast cancer. wikipedia.org
Table 2: Summary of Proliferation Marker Suppression by this compound (GDC-0927)
| Marker | Observation in On-Treatment Biopsies | Citation |
| Ki67 | Evidence of reduced staining | wikipedia.org |
Advanced Preclinical Methodologies and Research Tools Utilizing Srn 927
Development and Validation of ERα Degradation Assays
The discovery of SRN-927 was propelled by the systematic optimization of ERα degradation efficacy. nih.govresearchgate.net Researchers utilized validated cellular assays to quantify the degradation of the ERα protein within cancer cell lines. A key methodology in this process was the in-cell western (ICW) assay, a quantitative immunofluorescence technique used to measure ERα protein levels directly in MCF-7 breast cancer cells. nih.gov This assay was instrumental in establishing the structure-activity relationship (SAR) for a series of amine-based chromene compounds, ultimately leading to the identification of this compound. nih.gov
The development process involved refining the side-chain substitutions of precursor molecules to enhance degradation capacity. researchgate.nettandfonline.com The addition of a fluoromethyl azetidine (B1206935) group was a crucial modification that improved potency over earlier compounds like GDC-0810. tandfonline.com Through these validated assays, this compound was shown to be a highly potent and efficient degrader of ERα. nih.gov In vitro studies demonstrated that it could reduce ERα levels with a half-maximal inhibitory concentration (IC50) of 0.1 nM and achieve a maximal degradation (Emax) of 97% in MCF-7 cells. nih.govprobechem.com The robust performance in these assays correlated with potent anti-proliferative activity, also exhibiting an IC50 of 0.1 nM in MCF-7 cell proliferation assays. nih.govprobechem.com
| Assay Type | Parameter | Value | Reference |
|---|---|---|---|
| ERα Degradation (In-Cell Western) | IC50 | 0.1 nM | nih.govprobechem.com |
| ERα Degradation (In-Cell Western) | Degradation Efficacy (Emax) | 97% | nih.govprobechem.com |
| MCF-7 Cell Proliferation | IC50 | 0.1 nM | nih.govprobechem.com |
Application in Receptor Binding and Antagonism Assays
This compound is characterized as a selective estrogen receptor antagonist, a function intrinsically linked to its ability to bind to ERα. adooq.commedchemexpress.com While specific binding affinity values (Ki) from competitive radioligand binding assays are not detailed in the available literature, its high potency in cellular degradation and anti-proliferation assays (IC50 = 0.1 nM) is indicative of strong receptor binding. nih.govprobechem.com The mechanism of a SERD involves competitively binding to the ERα ligand-binding domain (LBD), which not only blocks the binding of the natural ligand, estradiol (B170435), but also induces a conformational change that marks the receptor for proteasomal degradation. tandfonline.com
Transcriptional reporter assays have been employed to confirm the antagonist activity of this compound and related compounds. nih.gov These assays measure the ability of a compound to inhibit the transcription of estrogen-responsive genes. Furthermore, selectivity is a key aspect of its utility as a research tool. In transcriptional reporter assays for other nuclear hormone receptors, including the glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors, this compound showed no significant agonist or antagonist activity. nih.gov This high selectivity for ERα makes it a precise tool for interrogating estrogen-mediated signaling pathways.
Use in Molecular Modeling and Structural Biology Studies of ERα Interactions
This compound has been utilized in studies aimed at understanding the structural and conformational dynamics of ERα upon ligand binding. nih.govresearchgate.net The selection of this compound as a clinical candidate was partly based on results from an assay that probed the specific conformation of ERα induced by its binding. nih.gov This methodology monitored the interaction of ligand-selective peptide probes with the ligand-bound receptor. nih.gov The results demonstrated that this compound induces an ERα conformation that is distinct from that caused by the binding of other well-known ER modulators like fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900). nih.govtandfonline.com This distinct conformation is directly related to its high efficacy as a SERD. By immobilizing the receptor in a state that promotes degradation, this compound achieves a more complete suppression of ER signaling. researchgate.nettandfonline.com These findings underscore the value of this compound as a tool for exploring the nuanced relationship between ligand-induced receptor conformation and downstream biological activity.
Integration into High-Throughput Screening for Novel ERα Modulators
The development of this compound exemplifies the integration of medium- to high-throughput screening methods in drug discovery. The use of the in-cell western assay to drive the SAR for the chemical series from which this compound emerged highlights a screening-based approach to optimizing molecular properties. nih.gov This assay format is amenable to higher throughput, allowing for the rapid evaluation of numerous compounds to identify those with the desired ERα degradation profile.
As a well-characterized, highly potent SERD, this compound serves as an invaluable benchmark or reference compound in high-throughput screening campaigns aimed at discovering novel ERα modulators. Its established profile for potency, degradation efficacy, and induction of a specific receptor conformation provides a standard against which new chemical entities can be compared. For instance, in high-throughput assays designed to identify new SERDs or compounds that overcome resistance mutations, this compound can be used as a positive control to validate assay performance and rank the activity of test compounds. biorxiv.org
Challenges in Translational Research and Informing Future Serd Development
Optimization of Preclinical Pharmacokinetic Properties Relevant to Oral Delivery
SRN-927, also known as GDC-0927, was developed as a novel, nonsteroidal, and orally bioavailable SERD. researchgate.netcancer.gov Its design aimed to improve upon earlier SERDs by offering a more convenient route of administration than the intramuscular injections required for compounds like fulvestrant (B1683766). nih.gov Preclinical studies focused on enhancing its potency and ability to degrade the estrogen receptor (ERα). researchgate.netnih.gov
The optimization process involved refining the side-chain substitution of a series of ER modulators, which led to the identification of this compound with a fluoromethyl azetidine (B1206935) group that was found to be preferred. researchgate.netnih.gov This structural modification resulted in a compound with high ERα degradation efficacy. nih.gov However, a significant hurdle in its preclinical development was achieving adequate oral exposure. Despite efforts to optimize its chemical structure for oral absorption, this compound was ultimately discontinued (B1498344) due to poor oral bioavailability and the consequently high pill burden that would be required. researchgate.net
| Compound | ERα Degradation Efficacy | Key Structural Feature | Outcome |
| This compound (GDC-0927) | 97% | Fluoromethyl azetidine group | Discontinued due to poor oral exposure |
| Compound 5a | 91% | Amine-based chromene series | Inferior activity despite superior oral exposure |
Impact on the Design and Selection of Subsequent SERD Candidates
The challenges encountered with this compound and other early oral SERD candidates directly influenced the direction of future research and development in this class of drugs. The limitations of these early compounds prompted a concerted effort to develop next-generation oral SERDs with improved pharmacokinetic profiles, leading to better oral exposure and lower, more manageable pill burdens. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
